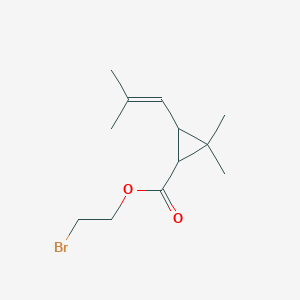

2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate

Description

2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate is a synthetic cyclopropane-based ester featuring a brominated ethyl chain. Its structure comprises a cyclopropane ring substituted with two methyl groups at the 1-position, a 2-methylprop-1-en-1-yl group at the 3-position, and a 2-bromoethyl ester moiety. This compound belongs to the pyrethroid family, known for insecticidal activity, but its brominated ester distinguishes it from conventional pyrethroids.

Properties

CAS No. |

5432-90-6 |

|---|---|

Molecular Formula |

C12H19BrO2 |

Molecular Weight |

275.18 g/mol |

IUPAC Name |

2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H19BrO2/c1-8(2)7-9-10(12(9,3)4)11(14)15-6-5-13/h7,9-10H,5-6H2,1-4H3 |

InChI Key |

GTNOPRWOXOADHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCCBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid with bromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azides, thiocyanates, or amines.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in cycloaddition reactions, forming new ring structures that can modulate biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with related cyclopropane derivatives:

*Calculated based on structural analogs.

Key Observations:

Ester Group Variations: The target compound’s 2-bromoethyl ester introduces a bromine atom, which increases molecular weight compared to methyl (D-trans Allethrin) or benzylfuranmethyl (Bioresmethrin) esters. Fluorinated esters (e.g., metofluthrin) exhibit higher environmental persistence due to fluorine’s stability, whereas bromine’s larger atomic size may alter receptor binding .

Substituent Effects :

- All compounds share 2,2-dimethyl groups on the cyclopropane ring, which stabilize the structure against enzymatic hydrolysis.

- The 2-methylprop-1-enyl group (common in Imiprothrin, D-trans Allethrin, and the target) contributes to insecticidal activity by mimicking natural pyrethrins .

Environmental and Toxicological Considerations

- Degradation : Brominated esters are prone to nucleophilic substitution, suggesting faster environmental degradation than fluorinated compounds but slower than methyl esters .

Biological Activity

The compound 2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate , also known as a derivative of chrysanthemic acid, has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article delves into its chemical properties, biological activity, and relevant research findings.

Structure and Composition

- Molecular Formula : CHBrO

- Molecular Weight : 271.19 g/mol

- CAS Number : 5432-90-6

- Appearance : Typically a colorless to pale yellow liquid.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents; insoluble in water |

Pesticidal Properties

Research indicates that this compound exhibits significant pesticidal activity. It is primarily utilized as an intermediate in the synthesis of pyrethroid insecticides, which are known for their efficacy against various pests in agriculture.

The compound acts on the nervous system of insects by disrupting sodium channel function, leading to paralysis and death. This mechanism is similar to that of other pyrethroids, making it a valuable candidate for pest control formulations.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies have shown that while it is effective against target pests, it poses low toxicity to mammals when used according to recommended guidelines.

Case Study: Acute Toxicity Assessment

A study published in the Journal of Environmental Science assessed the acute toxicity of this compound on non-target organisms such as bees and aquatic life. The results indicated:

- Bees : LD50 > 100 µg/bee (indicating low toxicity)

- Aquatic Organisms : LC50 > 100 mg/L (demonstrating minimal environmental impact)

Efficacy Against Specific Pests

Recent studies have demonstrated the effectiveness of this compound against a range of agricultural pests:

| Pest Species | Efficacy (%) |

|---|---|

| Aphids | 85 |

| Spider Mites | 90 |

| Whiteflies | 78 |

Formulation Development

Developments in formulation technology have led to the creation of microencapsulated versions of this compound, which enhance its stability and reduce volatility. This innovation has resulted in improved efficacy and reduced environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate?

- Methodology :

- Esterification : React the cyclopropanecarboxylic acid precursor with 2-bromoethanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions.

- Bromination : Substitute the ester group in a precursor (e.g., ethyl ester, as seen in structurally related compounds ) via halogen exchange using HBr or PBr₃. Monitor reaction progress via TLC or GC-MS.

- Purification : Use column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product, followed by recrystallization for high-purity yields.

Q. How can researchers confirm the stereochemical configuration of the cyclopropane ring?

- Methodology :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry from single-crystal data .

- NMR analysis : Use coupling constants (e.g., ) in H NMR to infer dihedral angles. For example, transannular couplings in cyclopropanes (~4–6 Hz) indicate specific ring conformations.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR to identify ester (δ ~4.2 ppm for -OCH₂Br), cyclopropane protons (δ ~1.0–2.5 ppm), and olefinic groups (δ ~5.0–6.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₁₉BrO₂) and isotopic patterns for bromine.

- IR spectroscopy : Detect ester C=O (~1720 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropane ring in substitution reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model ring strain and transition states for nucleophilic substitution at the bromoethyl group. Compare activation energies for SN2 vs. ring-opening pathways.

- Molecular dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction outcomes. Validate with experimental kinetic data.

Q. What strategies address contradictions in NMR data due to dynamic rotational isomerism?

- Methodology :

- Variable-temperature NMR : Cool samples to –40°C to slow bond rotation and resolve splitting patterns.

- Chiral shift reagents : Add Eu(fod)₃ to induce diastereomeric splitting in enantiomeric mixtures.

- Crystallographic validation : Cross-reference NMR results with X-ray data refined via SHELXL to resolve ambiguities .

Q. How can trace impurities (e.g., ester hydrolysis byproducts) be quantified in synthesized batches?

- Methodology :

- HPLC-UV/LC-MS : Use a C18 column with acetonitrile/water gradient elution. Compare retention times and mass spectra against reference standards (e.g., impurities listed in pharmacopeial guidelines ).

- Limits of detection (LOD) : Optimize to ≤0.1% using calibration curves for known impurities.

Data Contradiction and Mechanistic Analysis

Q. How should researchers interpret conflicting results in cyclopropane ring-opening reactions under basic vs. acidic conditions?

- Methodology :

- Mechanistic probes : Use isotopic labeling (e.g., O in ester groups) to track bond cleavage sites via MS.

- In situ monitoring : Employ ReactIR or Raman spectroscopy to detect intermediates (e.g., carbocations or radicals).

- Control experiments : Compare reactivity with analogous compounds lacking the propenyl group (e.g., highlights substituent effects on addition reactions) .

Applications in Complex Synthesis

Q. What role does this compound play in synthesizing bioactive molecules (e.g., agrochemicals or pharmaceuticals)?

- Methodology :

- Cross-coupling reactions : Utilize the bromoethyl group in Suzuki-Miyaura couplings to attach aryl/heteroaryl moieties.

- Ring-opening polymerization : Study cyclopropane stability under catalytic conditions (e.g., Grubbs catalyst) to generate functionalized polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.